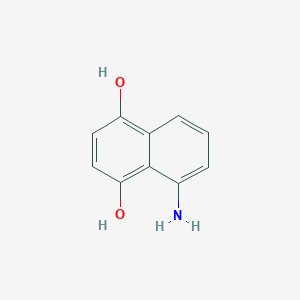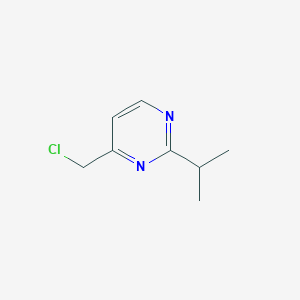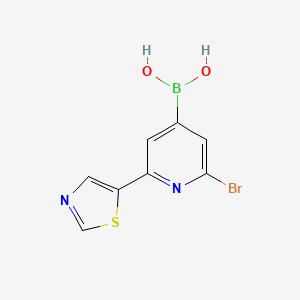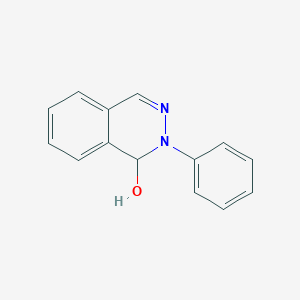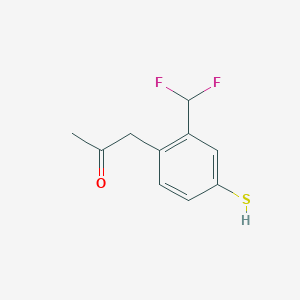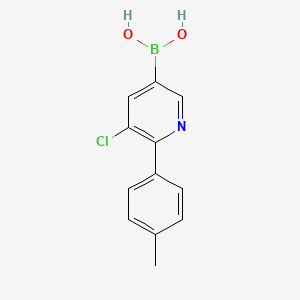
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C12H11BClNO2. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex molecules.
Méthodes De Préparation
The synthesis of (5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to introduce a metal atom at a specific position on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Analyse Des Réactions Chimiques
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane or borohydride derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Applications De Recherche Scientifique
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting kinases and other enzymes.
Materials Science: Boronic acids are used in the development of advanced materials, such as sensors and polymers, due to their ability to form reversible covalent bonds with diols.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals, contributing to the development of new products and technologies.
Mécanisme D'action
The mechanism of action of (5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity and function. The compound’s boronic acid group can form cyclic boronate esters with diols, which is a key feature in its biological and chemical activity .
Comparaison Avec Des Composés Similaires
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid can be compared with other similar compounds, such as:
(5-Chloro-2-(p-tolyl)pyridin-3-yl)boronic acid: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.
(5-Bromo-6-(p-tolyl)pyridin-3-yl)boronic acid: The substitution of chlorine with bromine can lead to differences in reactivity and selectivity in various chemical reactions.
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid: The position of the methyl group on the phenyl ring can influence the compound’s properties and applications.
These comparisons highlight the unique features of this compound, such as its specific reactivity and suitability for certain applications.
Propriétés
Formule moléculaire |
C12H11BClNO2 |
|---|---|
Poids moléculaire |
247.49 g/mol |
Nom IUPAC |
[5-chloro-6-(4-methylphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO2/c1-8-2-4-9(5-3-8)12-11(14)6-10(7-15-12)13(16)17/h2-7,16-17H,1H3 |
Clé InChI |
ZBKGJSQZYJGURF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C2=CC=C(C=C2)C)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


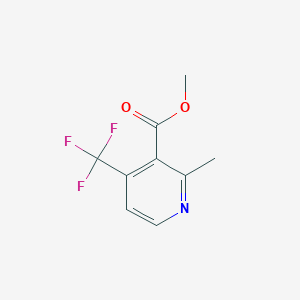
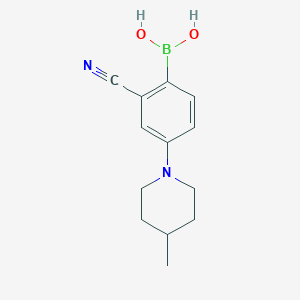
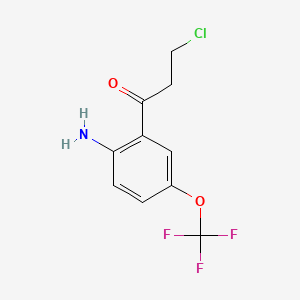
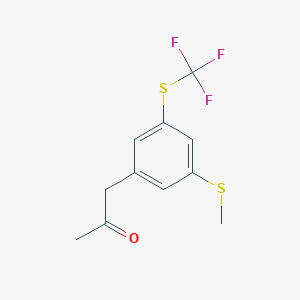


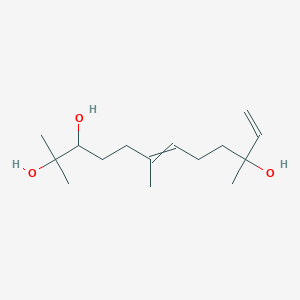
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)

